molecular formula C18H27ClN2O4S2 B4627939 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2-cyclohexylsulfanylethyl)acetamide

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2-cyclohexylsulfanylethyl)acetamide

Cat. No.: B4627939
M. Wt: 435.0 g/mol
InChI Key: PMSRZGYVOCFPRB-UHFFFAOYSA-N
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Description

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2-cyclohexylsulfanylethyl)acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a chloro-substituted aniline ring, a methoxy group, a methylsulfonyl group, and a cyclohexylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2-cyclohexylsulfanylethyl)acetamide typically involves multiple steps:

    Formation of the Aniline Derivative: The starting material, 5-chloro-2-methoxyaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 5-chloro-2-methoxy-N-methylsulfonylaniline.

    Acylation Reaction: The resulting aniline derivative is then acylated with 2-bromo-N-(2-cyclohexylsulfanylethyl)acetamide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2-cyclohexylsulfanylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing groups can be oxidized to sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur groups would yield sulfoxides or sulfones, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2-cyclohexylsulfanylethyl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chloro-2-methoxyanilino)-N-(2-cyclohexylsulfanylethyl)acetamide: Lacks the methylsulfonyl group.

    2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2-ethylsulfanylethyl)acetamide: Has an ethylsulfanyl group instead of a cyclohexylsulfanyl group.

Uniqueness

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2-cyclohexylsulfanylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methylsulfonyl and cyclohexylsulfanyl groups may enhance its stability, solubility, or binding affinity in certain applications.

Properties

IUPAC Name

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2-cyclohexylsulfanylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O4S2/c1-25-17-9-8-14(19)12-16(17)21(27(2,23)24)13-18(22)20-10-11-26-15-6-4-3-5-7-15/h8-9,12,15H,3-7,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSRZGYVOCFPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N(CC(=O)NCCSC2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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